molecular formula C17H22N4O4 B2562438 1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797744-58-1

1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2562438
CAS No.: 1797744-58-1
M. Wt: 346.387
InChI Key: PSDWRMMCYSGDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, reacts with an appropriate amine to form the benzyl intermediate.

    Coupling with Pyrimidinyl Intermediate: The benzyl intermediate is then coupled with a pyrimidinyl intermediate, which is synthesized from 5-methyl-6-oxopyrimidine.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The benzyl and pyrimidinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyl or pyrimidinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Therapeutic Effects: It may interfere with cellular pathways, leading to the desired therapeutic outcome, such as apoptosis in cancer cells or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate moiety instead of urea.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-12-9-18-11-21(16(12)22)7-6-19-17(23)20-10-13-4-5-14(24-2)15(8-13)25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWRMMCYSGDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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